2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
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Overview
Description
2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid is a chemical compound with the molecular formula C18H20O4 and a molecular weight of 300.35 g/mol . This compound is known for its unique structure, which includes an octahydro-1H-4,7-methanoinden-5-yl group attached to a benzoic acid moiety through an oxycarbonyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid typically involves the reaction of octahydro-1H-4,7-methanoinden-5-yl alcohol with a benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid is not well-defined. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, 1-(octahydro-4,7-methano-1H-inden-5-yl) ester: Shares a similar structure but with different functional groups.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: Contains the octahydro-1H-4,7-methanoinden-5-yl group but is linked to a methacrylate moiety.
Uniqueness
2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]decanyloxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-17(20)13-4-1-2-5-14(13)18(21)22-16-9-10-8-15(16)12-7-3-6-11(10)12/h1-2,4-5,10-12,15-16H,3,6-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILXHIQZGJKWQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=O)C4=CC=CC=C4C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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